molecular formula C17H15ClO B6346535 (2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one CAS No. 1354941-81-3

(2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one

Cat. No.: B6346535
CAS No.: 1354941-81-3
M. Wt: 270.8 g/mol
InChI Key: LBTSOYYRBPZRGX-VQHVLOKHSA-N
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Description

(2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chlorophenyl group and a dimethylphenyl group, making it a unique derivative of chalcones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3-chlorobenzaldehyde and 2,4-dimethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Epoxides, hydroxylated chalcones.

    Reduction: Saturated ketones, alcohols.

    Substitution: Amino, thio, and alkoxy derivatives.

Scientific Research Applications

(2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of biological activities.

    Pathways Involved: It can influence signaling pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
  • (2E)-3-(3-Bromophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
  • (2E)-3-(3-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one

Uniqueness

(2E)-3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one is unique due to the specific positioning of the chlorophenyl and dimethylphenyl groups, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO/c1-12-6-8-16(13(2)10-12)17(19)9-7-14-4-3-5-15(18)11-14/h3-11H,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTSOYYRBPZRGX-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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